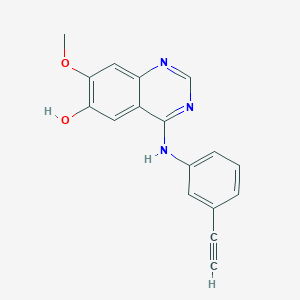

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol

Description

Historical Context and Significance of Quinazoline (B50416) Scaffold in Drug Discovery

The journey of the quinazoline scaffold in science began in 1869 when Griess synthesized the first derivative. scispace.com However, the parent quinazoline compound was prepared many years later by Bischler and Lang through the decarboxylation of its 2-carboxy derivative. scispace.com A more robust synthesis was developed by Gabriel in 1903, which allowed for a more detailed study of its properties. scispace.commdpi.com The name "quinazoline" was proposed by Widdege. scispace.com

Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. mdpi.comwikipedia.org This core structure has earned the designation of a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This status is attributed to its ability to serve as a foundational structure for a multitude of biologically active compounds, including over 200 naturally occurring alkaloids. wikipedia.orgresearchgate.net The stability of the quinazoline ring system towards metabolic processes like oxidation and reduction has further encouraged its exploration by medicinal chemists for developing new therapeutic agents. researchgate.net

The significance of this scaffold is underscored by its presence in numerous clinically approved drugs. nih.govnih.gov Its versatility allows for various substitutions, leading to a wide array of compounds with distinct biological activities. mdpi.combenthamdirect.com This adaptability has made the quinazoline framework a central focus in the design and development of novel drugs targeting a wide range of diseases. nih.govnih.govekb.eg

Overview of Diverse Pharmacological Activities Associated with Quinazoline Analogues

The structural versatility of the quinazoline nucleus has led to the discovery of derivatives with a broad spectrum of pharmacological effects. wisdomlib.orgmdpi.comcabidigitallibrary.org These compounds are among the most studied moieties in medicinal chemistry due to their extensive range of biological activities. mdpi.comekb.eg

Initial interest was sparked by the identification of febrifugine, a quinazolinone alkaloid from a Chinese medicinal plant, which exhibited antimalarial properties. mdpi.com Since then, research has unveiled that quinazoline derivatives possess a multitude of therapeutic potentials. mdpi.comnih.gov Extensive studies have successfully established structure-activity relationships, allowing chemists to tailor the scaffold to target specific biological pathways. mdpi.com

The diverse pharmacological activities associated with quinazoline analogues are summarized below:

| Pharmacological Activity | Description |

| Anticancer | Many quinazoline derivatives exhibit potent antitumor activity by targeting various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR, DNA repair enzymes, and tubulin polymerization. nih.govmdpi.comnih.gov |

| Anti-inflammatory | Certain analogues have demonstrated significant anti-inflammatory effects, with some compounds showing potency comparable to standard drugs like diclofenac. mdpi.commdpi.com |

| Antimicrobial | The scaffold is a foundation for compounds with antibacterial and antifungal properties. nih.govnih.govnih.gov Structure-activity relationship studies have shown that substitutions at specific positions on the quinazoline ring can enhance these activities. nih.gov |

| Antiviral | Derivatives have been synthesized that show activity against various viruses, including the influenza virus. nih.govmdpi.com |

| Anticonvulsant | The quinazoline structure has been explored for its potential in developing anticonvulsant agents. nih.govnih.gov |

| Antihypertensive | Several quinazoline-based drugs are used clinically as antihypertensive agents, acting as α1 blockers. nih.govnih.gov |

| Analgesic | The scaffold has been associated with pain-relieving properties. nih.govmdpi.com |

| Antitubercular | Researchers have explored quinazoline molecules as a potent scaffold for developing new treatments against M. tuberculosis. nih.govmdpi.com |

This wide range of bioactivities confirms the quinazoline scaffold's importance as a cornerstone in the development of new therapeutic agents for complex diseases. nih.gov

Positioning of 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol within the Quinazoline Class

The compound this compound, known in pharmacology as Erlotinib (B232), is a prominent example of a highly targeted therapeutic agent derived from the quinazoline scaffold. wikipedia.orgnih.gov It is classified as a quinazoline compound characterized by a (3-ethynylphenyl)amino group at the 4-position. nih.gov This specific molecular structure is crucial for its mechanism of action.

Erlotinib is a potent and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. wikipedia.orgdrugs.comguidetopharmacology.org It functions by competing with adenosine (B11128) triphosphate (ATP) for the binding site within the catalytic domain of the receptor. wikipedia.orgnih.govdrugbank.com EGFR is a protein found on the surface of both normal and cancer cells that plays a key role in cell growth and proliferation. drugs.com In some cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. drugs.com By blocking the EGFR signaling pathway, Erlotinib can inhibit cancer cell growth, leading to cell stasis or death. drugs.comguidetopharmacology.org

The development of Erlotinib and similar compounds like Gefitinib (B1684475) marked a significant advancement in cancer therapy, moving towards more targeted treatments. wikipedia.orgnih.gov These drugs are particularly effective in non-small cell lung cancer (NSCLC) and pancreatic cancer where specific EGFR mutations are present. wikipedia.orgdrugs.comdrugbank.com The success of these agents has solidified the 4-anilinoquinazoline (B1210976) scaffold as a key pharmacophore for the development of EGFR inhibitors.

The table below positions this compound among other notable quinazoline-based EGFR inhibitors.

| Compound Name | Chemical Name | Therapeutic Use |

| Erlotinib | This compound | Non-small cell lung cancer, Pancreatic cancer wikipedia.org |

| Gefitinib | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | Non-small cell lung cancer wikipedia.org |

| Afatinib | N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide | Non-small cell lung cancer wikipedia.org |

| Lapatinib (B449) | N-(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine | Breast cancer wikipedia.org |

The strategic design of this compound highlights the successful application of the quinazoline scaffold in creating potent and selective enzyme inhibitors for targeted cancer therapy. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(3-ethynylanilino)-7-methoxyquinazolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c1-3-11-5-4-6-12(7-11)20-17-13-8-15(21)16(22-2)9-14(13)18-10-19-17/h1,4-10,21H,2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVNQWPCPQAQOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 3 Ethynylphenylamino 7 Methoxyquinazolin 6 Ol

Synthetic Pathways to the Core Quinazoline (B50416) Scaffold

The quinazoline ring system, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is a privileged scaffold in medicinal chemistry. mdpi.com Its synthesis has been the subject of extensive research, leading to a variety of established and novel reaction schemes.

The construction of the quinazoline core can be achieved through several classical and modern synthetic methods. These routes typically involve the cyclization of appropriately substituted benzene derivatives. One of the earliest and most fundamental methods is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with amides. mdpi.com More contemporary approaches often utilize metal-catalyzed reactions to achieve higher efficiency and broader substrate scope. nih.gov

These methods provide access to a wide array of substituted quinazolines, which serve as crucial intermediates for more complex targets. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Selected Methodologies for Quinazoline Ring Synthesis

| Method Name | Starting Materials | General Description |

|---|---|---|

| Niementowski Synthesis | Anthranilic acid, Amides/Formamide | Thermal condensation reaction, often proceeding via an o-amidobenzamide intermediate. omicsonline.org |

| Gabriel Synthesis | o-Nitrobenzylamine | Reduction of the nitro group followed by condensation with formic acid and subsequent oxidation. wikipedia.org |

| Copper-Catalyzed Tandem Reaction | 2-Bromobenzyl bromides, Aldehydes, Ammonium hydroxide | A one-pot process involving amination, condensation, intramolecular cyclization, and aromatization. nih.gov |

| Palladium-Catalyzed Annulation | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | A three-component tandem reaction that forms the quinazoline ring in good yields. organic-chemistry.org |

The biological activity of quinazoline derivatives is highly dependent on the nature and position of their substituents. nih.gov Therefore, methods for the regioselective introduction of functional groups at the C-4, C-6, and C-7 positions are critical.

C-4 Position: The C-4 position is frequently targeted for modification, particularly for introducing amino groups. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline (B184009) intermediate. nih.gov This precursor is typically synthesized from the corresponding quinazolin-4-one by treatment with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov The activated 4-chloroquinazoline then readily reacts with various nucleophiles, such as primary and secondary amines, to yield 4-aminoquinazoline derivatives. nih.govnih.gov

C-6 and C-7 Positions: Substituents at the C-6 and C-7 positions, such as the hydroxyl and methoxy (B1213986) groups in the title compound, are most efficiently introduced by starting with a pre-functionalized anthranilic acid derivative. nih.gov For instance, the synthesis of a 6-hydroxy-7-methoxyquinazoline would typically begin with a derivative of 2-aminobenzoic acid that already contains the desired oxygen-based functional groups, or their protected forms, at the corresponding positions (5-hydroxy-4-methoxy-2-aminobenzoic acid). These precursors then undergo cyclization to form the quinazoline ring with the C-6 and C-7 substituents already in place. nih.gov This approach avoids potential issues with regioselectivity that could arise from attempting to functionalize the benzene portion of a pre-formed quinazoline ring. wikipedia.org

Specific Synthetic Approaches to 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol and its Direct Precursors

The synthesis of this compound, a key intermediate for the multi-acting inhibitor CUDC-101, follows a convergent strategy. acs.orgnih.gov This involves the preparation of a functionalized 4-chloroquinazoline core followed by the crucial introduction of the 3-ethynylphenylamino side chain.

The key step in assembling the title compound is the coupling of the 3-ethynylphenylamino moiety to the C-4 position of the quinazoline scaffold. This is typically achieved via a nucleophilic aromatic substitution reaction.

The process starts with a 4-chloro-7-methoxy-6-(protected-oxy)quinazoline intermediate. This intermediate is then reacted with 3-ethynylbenzenamine. The reaction is generally carried out by heating the mixture under reflux in a suitable solvent, such as isopropanol, for several hours. amazonaws.com The acidic conditions generated during the reaction can be tolerated, or a non-nucleophilic base can be added to scavenge the HCl byproduct. Upon completion and cooling, the desired product often precipitates from the reaction mixture and can be isolated by filtration. amazonaws.com

Table 2: Typical Reaction for C-4 Arylamine Introduction

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

|---|

This reaction is highly effective and is a common method for producing 4-anilinoquinazoline (B1210976) derivatives, which are a well-established class of kinase inhibitors. nih.govresearchgate.net

The methoxy and ethynyl (B1212043) groups are integral to the molecular structure and are introduced through strategic selection of starting materials.

Methoxy Functionality (C-7): As outlined in section 2.1.2, the 7-methoxy group is incorporated from the beginning of the synthetic sequence. The synthesis commences with a commercially available or prepared vanillic acid derivative, which contains the methoxy group adjacent to a hydroxyl group. nih.gov This starting material is carried through the nitration, reduction, and cyclization steps to form the quinazoline core, ensuring the methoxy group is correctly positioned at C-7. amazonaws.com

Ethynyl Functionality: The 3-ethynyl group is introduced as part of the nucleophile, 3-ethynylbenzenamine. This aniline (B41778) derivative is coupled to the 4-chloroquinazoline core as described previously. The synthesis of 3-ethynylbenzenamine itself can be accomplished through various methods, most commonly via a Sonogashira coupling of a protected 3-iodoaniline (B1194756) with a protected acetylene (B1199291) source, followed by deprotection.

The title compound, this compound, serves as the direct precursor for CUDC-101. nih.gov The derivatization involves the attachment of a linker terminating in a hydroxamic acid (hydroxyheptanamide) at the C-6 hydroxyl position. This modification transforms the molecule into a dual-action inhibitor by adding a histone deacetylase (HDAC) inhibitory function. acs.orgresearchgate.net

The synthesis proceeds in two main steps:

Etherification: The C-6 hydroxyl group of the title compound is alkylated using a long-chain halo-ester, typically ethyl 7-bromoheptanoate. This reaction is an O-alkylation, specifically a Williamson ether synthesis, carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). amazonaws.com This attaches the seven-carbon ester-containing linker to the quinazoline core.

Hydroxamic Acid Formation: The terminal ethyl ester of the resulting intermediate is then converted into a hydroxamic acid. This is achieved by reacting the ester with a solution of hydroxylamine (B1172632) (NH₂OH), often generated in situ from hydroxylamine hydrochloride and a base like sodium hydroxide. nih.gov This reaction is typically performed at room temperature. nih.govresearchgate.net The hydroxamic acid moiety is a key pharmacophore responsible for chelating the zinc ion in the active site of HDAC enzymes. nih.gov

This synthetic endgame highlights the modularity of the quinazoline scaffold, allowing for the strategic derivatization of the C-6 hydroxyl group to introduce new functionalities and create multi-targeted agents like CUDC-101. acs.org

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound, a prominent scaffold in medicinal chemistry, has been the subject of extensive synthetic modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. These modifications have primarily focused on three key areas: the 3-ethynylphenylamino moiety at the C-4 position, the methoxy and hydroxyl groups on the quinazoline ring at C-7 and C-6, and the introduction of various linkers and side chains to create multi-targeting compounds.

Modifications to the 3-Ethynylphenylamino Moiety

The 4-anilino portion of the molecule is crucial for its binding affinity to target kinases. nih.gov Synthetic efforts have explored the impact of altering the substituents on the phenyl ring. While the 3-ethynyl group is a key feature, analogues have been prepared by replacing or modifying this group, as well as by introducing other substituents onto the phenyl ring. For instance, the substitution of the aniline moiety with small and lipophilic groups such as -Br, -Cl, and -methyl, particularly at the meta position, has been shown to increase inhibitory activity in related quinazoline series. nih.gov Conversely, introducing hydrophilic substituents on the 4-anilino moiety has been reported to decrease inhibitory activity. nih.gov

In a series of 4-arylamino-6-(furan-2-yl) quinazolines, docking studies revealed that a specific hydrogen bond forms between the nitrogen of the aniline group at the fourth position of the quinazoline nucleus and the key methionine residue (Met793) in the EGFR binding pocket, highlighting the importance of this interaction. japsonline.com Other modifications have included replacing the 3-ethynylphenylamino group with moieties like (R)-1-(4-fluorophenyl)ethylamino and (R)-1-(4-chlorophenyl)ethylamino to investigate the impact of chirality and different halogen substitutions on the molecule's biological profile. amazonaws.com

| Compound Series | Modification on 3-Ethynylphenylamino Moiety | Rationale/Observation | Reference |

|---|---|---|---|

| General Quinazoline Derivatives | Replacement of ethynyl with small, lipophilic groups (-Br, -Cl, -methyl) | Increased inhibitory activity observed. | nih.gov |

| General Quinazoline Derivatives | Introduction of hydrophilic groups (sulfonamides, hydroxy) | Decreased inhibitory activity observed. | nih.gov |

| 4-Arylamino-7-methoxyquinazolin-6-ol Derivatives | Replacement with (R)-1-(4-halophenyl)ethylamino groups | Exploration of stereochemistry and halogen substitution effects. | amazonaws.com |

Variations in the Methoxy and Hydroxyl Groups on the Quinazoline Ring

The substitution pattern at the C-6 and C-7 positions of the quinazoline ring significantly influences the molecule's properties. The 7-methoxy group, in particular, has been shown to be important for activity. In one study, a macrocyclic derivative lacking the methoxy group at the C-7 position was found to be surprisingly inactive compared to its methoxy-containing counterpart, indicating this group's role in the solvent-exposed region of the binding pocket. nih.gov

The 6-hydroxyl group serves as a convenient synthetic handle for further derivatization. Numerous analogues have been synthesized by converting this hydroxyl group into an ether linkage, connecting various side chains. nih.govacs.org For example, this position has been used to attach arylidene-semicarbazone moieties and various aryloxyl groups. nih.govnih.gov The synthesis of these derivatives typically involves the reaction of the parent 6-ol compound with an appropriate alkyl or aryl halide under basic conditions. For instance, N-(3,4-dichloro-2-fluorophenyl)-7-methoxy-6-(2-methoxy-4-nitrophenoxy)-quinazolin-4-amine was synthesized from its corresponding 6-ol precursor. nih.gov Additionally, thirteen 4-anilinoquinazoline derivatives featuring imine groups at the C-6 position have been synthesized and evaluated. researchgate.net

| Position | Original Group | Modification | Synthetic Approach | Reference |

|---|---|---|---|---|

| C-7 | Methoxy (-OCH3) | Removal of the group | Led to loss of activity in a macrocyclic series. | nih.gov |

| C-6 | Hydroxyl (-OH) | Conversion to ether linkage (e.g., aryloxy, alkyloxy) | Reaction with alkyl/aryl halides in the presence of a base. | nih.govacs.org |

| C-6 | Hydroxyl (-OH) | Introduction of imine groups | Multi-step synthesis starting from the 6-amino precursor. | researchgate.net |

| C-6 | Hydroxyl (-OH) | Attachment of arylidene-semicarbazone moiety | Insertion of the moiety at the C-6 position. | nih.gov |

Introduction of Linkers and Side Chains for Multi-Targeting

A key strategy in modern drug design is the development of single molecules that can modulate multiple biological targets simultaneously. The this compound scaffold is well-suited for this approach, with the 6-hydroxyl group providing an ideal attachment point for linkers connected to other pharmacophores.

A prominent example is the synthesis of CUDC-101, a multi-acting inhibitor of HDAC, EGFR, and HER2. acs.org In this molecule, a seven-carbon linker is attached to the 6-hydroxyl group via an ether bond, terminating in a hydroxamic acid moiety, which is a known zinc-chelating group responsible for HDAC inhibition. The synthesis involves reacting the parent 6-ol compound with an ethyl 7-bromoheptanoate, followed by conversion of the ester to the final hydroxamic acid. amazonaws.comacs.org

Other studies have introduced different linkers and side chains at the C-7 position to achieve multi-kinase inhibition. For example, linking an ionizable amino group via a three-carbon chain to the 7-position of a quinazoline core led to a promising dual inhibitor of FLT3 and AURKA kinases. nih.gov The presence of an amino group was found to be better suited for FLT3 inhibitory activity than an ether group in this context. nih.gov The introduction of various hydrophilic substituents, such as morpholine (B109124), via linkers at the C-7 position has also been explored to create dual inhibitors. semanticscholar.org

| Derivative | Attachment Point | Linker/Side Chain | Targeting Goal | Reference |

|---|---|---|---|---|

| CUDC-101 | C-6 Hydroxyl | -O-(CH2)6-C(=O)NHOH (Hydroxyheptanamide) | HDAC, EGFR, HER2 | acs.org |

| BPR1K871 | C-7 Position | Three-carbon linker to an ionizable amino group | FLT3, AURKA | nih.gov |

| General Quinazoline Derivatives | C-6 Position | Thiourea linker | EGFR, NF-κB | nih.gov |

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, One-Pot Reactions)

The synthesis of quinazoline derivatives has benefited significantly from the application of advanced synthetic techniques that offer improvements over classical heating methods. Microwave-assisted organic synthesis, in particular, has emerged as a powerful tool for the rapid and efficient construction of the quinazoline scaffold. frontiersin.orgbenthamdirect.comresearchgate.net

Microwave irradiation (MWI) offers several advantages, including dramatically reduced reaction times (from hours to minutes), improved reaction yields, lower energy consumption, and often cleaner product formation. frontiersin.orgresearchgate.netacs.org This technique has been successfully applied to various steps in quinazoline synthesis, such as the condensation of N-arylamidines with aldehydes and the construction of quinazolinones from 2-aminobenzamides and alcohols. frontiersin.orgnih.gov For example, a facile and green one-pot synthesis of quinazolinones was developed using microwave irradiation at 130 °C for 2 hours under solvent-free conditions, achieving yields up to 92%. nih.gov In contrast, the same reaction under conventional heating required 16 hours and yielded only 55% of the product. nih.gov

One-pot reactions, often coupled with microwave assistance, further enhance synthetic efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. acs.org This approach minimizes waste, saves time, and simplifies purification processes. Rhodium-catalyzed one-pot cascade reactions have been developed for the site-selective functionalization of 4-anilinoquinazolines, allowing for the construction of complex fused polycyclic derivatives. researchgate.net Similarly, one-pot tandem procedures involving iodine-catalyzed oxidative cyclization of isatoic anhydride (B1165640) with aldehydes have been utilized for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones under both classical and microwave conditions. researchgate.net These advanced methodologies are crucial for the efficient generation of diverse libraries of this compound analogues for biological screening.

Molecular Mechanisms of Action and Target Engagement of 4 3 Ethynylphenylamino 7 Methoxyquinazolin 6 Ol

Inhibition of Histone Deacetylases (HDACs)

The capacity of 4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-ol-based compounds to inhibit HDACs is entirely conferred by the addition of a zinc-binding group, typically a hydroxamic acid moiety, creating derivatives like CUDC-101. nih.gov This dual-target approach is designed to overcome the limitations of single-target agents by synergistically blocking key signaling pathways and attenuating compensatory mechanisms that lead to drug resistance. nih.gov

Pan-HDAC Inhibitory Activity

Derivatives of the this compound scaffold exhibit pan-HDAC inhibitory activity, meaning they act on multiple HDAC enzymes across different classes. The derivative CUDC-101 is a potent inhibitor of class I and class II HDACs, with an IC50 value of 4.4 nM in a composite assay, but does not inhibit class III Sir-type HDACs. aacrjournals.orgselleckchem.com This broad-spectrum HDAC inhibition disrupts the epigenetic regulation of numerous genes involved in cell cycle control, apoptosis, and differentiation.

Isoform Selectivity Profiles (e.g., HDAC1, HDAC6, HDAC8)

While classified as a pan-HDAC inhibitor, analysis of CUDC-101's effect on specific HDAC isoforms reveals a distinct profile. Studies have shown that treatment of cancer cells with CUDC-101 leads to a reduction in the protein levels of class I isoforms HDAC1 and HDAC3, as well as the class IIb isoform HDAC6. nih.gov The inhibition of multiple isoforms is a key feature of its multi-targeted approach, simultaneously impacting nuclear epigenetic regulation (via HDAC1/3) and cytoplasmic protein function (via HDAC6). aacrjournals.orgnih.gov

Table 1: Inhibitory Activity of CUDC-101 Against Key Therapeutic Targets

| Target | IC50 (nM) | Enzyme Class |

|---|---|---|

| HDAC (composite) | 4.4 | Histone Deacetylase (Class I/II) |

| EGFR | 2.4 | Receptor Tyrosine Kinase |

| HER2 | 15.7 | Receptor Tyrosine Kinase |

Data sourced from multiple studies. selleckchem.commedchemexpress.com

Impact on Histone Acetylation Dynamics in Cellular Systems

A direct functional consequence of HDAC inhibition is the accumulation of acetylated histones, leading to a more open chromatin structure and altered gene expression. Treatment with CUDC-101 has been demonstrated to significantly increase the acetylation of histone H3 in a dose-dependent manner in various cancer cell lines and in vivo tumor models. nih.govresearchgate.net Pharmacodynamic analyses in clinical trials have confirmed that administration of CUDC-101 leads to a measurable increase in acetylated histone H3 in peripheral blood mononuclear cells, skin biopsies, and tumor tissues, indicating successful target engagement in patients. aacrjournals.orgaacrjournals.orgfoxchase.org This modulation of histone acetylation is linked to the downstream anticancer effects of the compound, including the expression of tumor suppressor genes. nih.gov

Effects on Non-Histone Protein Acetylation and Cellular Processes

Beyond histones, HDAC enzymes regulate the function of numerous cytoplasmic proteins through deacetylation. A key non-histone target is α-tubulin, the acetylation of which is primarily controlled by HDAC6. nih.gov Inhibition of HDAC6 by CUDC-101 leads to the hyperacetylation of α-tubulin. medchemexpress.com This modification is associated with increased microtubule stability and can affect cellular processes such as cell migration and mitosis. Additionally, CUDC-101 treatment has been shown to increase the acetylation of the tumor suppressor protein p53, another non-histone substrate of HDACs, which can enhance its stability and pro-apoptotic functions. medchemexpress.com

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity

The this compound structure itself is a potent inhibitor of the EGFR tyrosine kinase. nih.govresearchgate.net This quinazoline (B50416) scaffold is a well-established pharmacophore for targeting the ATP-binding site of EGFR, similar to first-generation inhibitors like gefitinib (B1684475) and erlotinib (B232). drugbank.com The derivative CUDC-101 retains this potent activity, inhibiting EGFR with an IC50 of 2.4 nM. aacrjournals.org By blocking EGFR autophosphorylation, the compound effectively shuts down downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival. researchgate.netnih.gov

Binding Modes and Interactions with EGFR Kinase Domain

The 4-anilinoquinazoline (B1210976) core of this compound docks into the ATP-binding pocket of the EGFR kinase domain. drugbank.com Molecular modeling and structural data from similar inhibitors suggest that the quinazoline ring system forms a critical hydrogen bond with the main chain of a methionine residue (Met793) in the hinge region of the kinase. nih.gov The 3-ethynylphenyl group extends into a hydrophobic pocket within the active site. This binding mode competitively blocks ATP from accessing the kinase domain, thereby preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. drugbank.com The inhibition of EGFR phosphorylation by CUDC-101 has been demonstrated in a dose-dependent manner in cellular assays. researchgate.net

Downstream Signaling Pathway Modulation (e.g., PI3K/Akt/mTOR)

The binding of this compound to the kinase domains of EGFR and HER2 prevents receptor autophosphorylation, thereby blocking the initiation of downstream intracellular signaling cascades crucial for cell proliferation and survival. nih.govnih.gov One of the most significant pathways affected is the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, metabolism, and survival. mdpi.commdpi.com

Research has demonstrated that this compound effectively inhibits the phosphorylation and activation of Akt, a key node in this pathway. nih.govaacrjournals.org In engineered cells expressing HER2 and HER3 but lacking EGFR, the compound inhibited Akt phosphorylation with a half-maximal inhibitory concentration (IC50) value of 720 nmol/L. aacrjournals.org In cells expressing an EGFR-HER2 chimera, the IC50 value for Akt inhibition was 210 nmol/L. aacrjournals.org This inhibition of the PI3K/Akt pathway disrupts signals that promote cell cycle progression and prevent apoptosis. nih.gov

Furthermore, the compound has been shown to inhibit other critical signaling pathways downstream of HER2, including the mitogen-activated protein kinase (MAPK) pathway. nih.govaacrjournals.org In HER2/HER3-expressing cells, this compound inhibited the phosphorylation of p42/p44 MAPK with an IC50 value of 160 nmol/L. aacrjournals.org Inhibition of these pathways leads to an altered expression of genes that regulate apoptosis and the cell cycle, contributing to the compound's anti-proliferative effects. nih.gov

Inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Activity

Although this compound is significantly more potent against EGFR, it also exerts a direct inhibitory effect on HER2 kinase activity. aacrjournals.orgselleckchem.com Initial assumptions suggested that its effect on HER2 was indirect, occurring only through the inhibition of EGFR within an EGFR/HER2 heterodimer. nih.gov However, subsequent studies using EGFR-negative cell lines definitively showed that the compound can directly inhibit HER2 kinase activation and subsequent signaling events. aacrjournals.orgnih.gov

This direct inhibition of HER2 occurs at submicromolar to low micromolar concentrations, demonstrating a clear, albeit less potent, activity compared to its primary target, EGFR. aacrjournals.orgselleckchem.com The dose-dependent inhibition has been observed at the receptor level and translates into the inhibition of downstream signaling and cell growth in HER2-driven systems. aacrjournals.orgnih.gov

| Target | Assay System | IC50 Value | Source |

|---|---|---|---|

| EGFR (Primary Target) | Cell-free kinase assay | 2 nmol/L | aacrjournals.orgselleckchem.com |

| HER2 Kinase | HER2/HER3-expressing cells (EGFR-negative) | 150 nmol/L | aacrjournals.org |

| HER2 | Human SKBR3 cells (HTRF assay) | 1.89 µmol/L | selleckchem.com |

This compound functions as an ATP-competitive inhibitor. wikipedia.orgnih.gov It binds reversibly to the ATP-binding site within the intracellular kinase domain of the receptor. wikipedia.orgdrugbank.com This binding action prevents ATP from accessing the catalytic site, thereby blocking the transfer of a phosphate (B84403) group and inhibiting the receptor's autophosphorylation and activation.

The structural basis for its interaction with HER2 is understood through comparative analysis with its binding to EGFR and the high degree of sequence homology between the ATP-binding pockets of EGFR and HER2. nih.gov Structural studies of the EGFR kinase domain in complex with the compound reveal key interactions within the active site. nih.gov Similar dual EGFR/HER2 inhibitors, such as lapatinib (B449), bind to an inactive conformation of the kinase domain. nih.gov The quinazoline core forms hydrogen bonds with key residues in the hinge region of the kinase domain (e.g., Met801 in HER2), while the 3-ethynylphenyl group extends into a hydrophobic pocket, contributing to the binding affinity and specificity. nih.gov This mode of binding stabilizes an inactive conformation of the receptor, preventing the conformational changes required for kinase activity.

By directly inhibiting the kinase activity of HER2, this compound effectively blocks HER2-driven signaling. This has been demonstrated in cell systems where HER2 is activated either through homodimerization or, more commonly, through heterodimerization with HER3, a prominent signaling partner in the HER family. aacrjournals.org

Inhibition at the receptor level translates directly to the potent suppression of downstream signaling pathways. As noted previously, the compound effectively inhibits the phosphorylation of key signaling mediators such as Akt and MAPK in cells where signaling is driven by HER2/HER3 heterodimers, even in the complete absence of EGFR. aacrjournals.orgresearchgate.net This interference with HER2-mediated signaling disrupts the cellular machinery responsible for proliferation and survival, ultimately leading to growth inhibition in HER2-dependent cancer cells. aacrjournals.org

Multi-Targeting Rationale and Interplay between Inhibitory Activities

The rationale for a multi-targeted inhibitor that acts on both EGFR and HER2 stems from the cooperative role these receptors play in oncogenesis. nih.gov HER2 is the preferred heterodimerization partner for all other HER family members, including EGFR. nih.gov The formation of EGFR/HER2 heterodimers results in potent and sustained signaling that strongly promotes cell proliferation and survival. nih.gov Therefore, simultaneously inhibiting both receptors can provide a more comprehensive and effective blockade of the HER signaling network than inhibiting either receptor alone. nih.govmdpi.com

The dual inhibitory activity of this compound can lead to synergistic or additive effects when combined with other therapeutic agents. The modulation of key survival pathways like PI3K/Akt creates opportunities for enhanced efficacy with drugs that target parallel or downstream cellular processes.

Combination with Chemotherapy: A strong synergistic interaction has been observed between this compound and the multitargeted antifolate pemetrexed (B1662193) in non-small-cell lung cancer cells. This synergy is associated with a significant reduction in Akt phosphorylation, beyond what is achieved with either agent alone, and an increase in apoptosis.

Combination with Natural Compounds: When combined with berberine, the compound synergistically suppresses tumor growth by targeting the common EGFR/Akt signaling pathway, leading to a greater inhibition of phosphorylated EGFR and Akt than either compound used individually. nih.gov

Combination with Monoclonal Antibodies: Treatment with this compound can increase the cell surface expression of EGFR and HER2 in sensitive cells. This effect enhances the activity of antibody-based therapies like cetuximab and trastuzumab by increasing antibody-dependent cellular cytotoxicity (ADCC). researchgate.netresearchgate.net

The dual inhibition of EGFR and HER2 has important conceptual implications for overcoming therapeutic resistance. Resistance to targeted therapies can emerge through various mechanisms, including the upregulation of alternative signaling pathways or compensatory receptors. nih.gov

Bypassing Compensatory Signaling: In tumors treated with agents that target only EGFR, resistance can arise through the upregulation and increased signaling of HER2. nih.gov By directly inhibiting HER2, this compound may preemptively counter this common resistance mechanism. aacrjournals.orgnih.gov

Overcoming PI3K/Akt Pathway Activation: Aberrant activation of the downstream PI3K/Akt pathway is a well-established mechanism of resistance to HER2-targeted therapies. mdpi.comfrontiersin.org Since this compound can directly suppress Akt phosphorylation downstream of both EGFR and HER2, it has the potential to overcome resistance driven by this pathway. aacrjournals.orgfrontiersin.org

Addressing HER2-Driven Resistance: The development of resistance to HER2-targeted agents like trastuzumab or lapatinib can involve protective autophagy or persistent PI3K/Akt signaling. nih.gov The ability of this compound to modulate the PI3K/Akt/mTOR pathway suggests it could play a role in strategies designed to restore sensitivity in resistant tumors. mdpi.comnih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Substituents on Quinazoline (B50416) Core on Target Selectivity and Potency

The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore essential for inhibiting EGFR function. ekb.eg The quinazoline core itself acts as a scaffold that mimics the adenine (B156593) region of ATP, enabling it to bind within the kinase's ATP pocket. The potency and selectivity of these inhibitors are profoundly influenced by the nature and position of substituents on this heterocyclic system. nih.govrsc.org

Generally, the introduction of small, electron-donating groups at the 6- and 7-positions of the quinazoline ring enhances inhibitory activity. nih.gov These substitutions are thought to increase the electron density of the quinazoline nitrogen (N-1), which forms a critical hydrogen bond with a conserved methionine residue (Met793 in EGFR) in the hinge region of the kinase domain. This interaction is a hallmark of Type I kinase inhibitors and is crucial for anchoring the molecule in the active site. The lipophilic and steric characteristics of the substituent at the 4-position are also critical determinants of biological activity. rsc.org

Table 1: Effect of Quinazoline C6/C7 Substitution on EGFR Inhibition This table is representative of general SAR findings for quinazoline inhibitors and illustrates the principles discussed.

| Compound | R6 Substitution | R7 Substitution | EGFR IC₅₀ (nM) |

|---|---|---|---|

| 1 | -H | -H | 550 |

| 2 | -OH | -OCH₃ | 15 |

| 3 | -OCH₃ | -OCH₃ | 20 |

| 4 | -H | -OCH₂CH₂-Morpholine | 98 |

| 5 (Erlotinib) | -OCH₂CH₂OCH₃ | -OCH₂CH₂OCH₃ | 2 |

Role of the 3-Ethynylphenylamino Moiety

The 4-anilino portion of the molecule is responsible for crucial interactions within the hydrophobic regions of the ATP binding site, contributing significantly to both potency and selectivity. ekb.eg For the specific moiety in 4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-ol, the 3-ethynylphenyl group plays a pivotal role.

SAR studies have consistently shown that the presence of small, electron-withdrawing groups on the aniline (B41778) ring has a favorable effect on anti-proliferative activity. ekb.eg The terminal ethynyl (B1212043) group is particularly effective as it can project into a small hydrophobic pocket near the gatekeeper residue, forming favorable van der Waals interactions that enhance binding affinity. The positioning of this substituent is critical; meta-substituted (3-position) derivatives are often more potent than their ortho- or para-substituted counterparts. nih.gov This is because the 3-position allows the ethynyl group to adopt an optimal vector into the hydrophobic pocket without causing steric clashes.

Significance of the Methoxy (B1213986) and Hydroxyl Groups

The substituents at the C-6 and C-7 positions are fundamental for high-affinity binding. ekb.eg In this compound, the 6-hydroxyl and 7-methoxy groups are critical for anchoring the quinazoline core.

The 7-methoxy group contributes to solubility and forms van der Waals contacts within the ATP-binding site. More importantly, it serves as a key solubilizing group that can be extended into solvent-exposed regions, a strategy used in many approved inhibitors like gefitinib (B1684475) and erlotinib (B232) to improve pharmacokinetic properties. nih.gov The 6-hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing interactions with the protein backbone or nearby water molecules. The combination of these electron-donating groups enhances the basicity of the N-1 nitrogen, strengthening the key hydrogen bond with the hinge region's methionine, thereby increasing the inhibitor's potency. nih.gov

Influence of Side Chain Modifications on Multi-Targeting Activity

While highly selective inhibitors are valuable, there is growing interest in designing multi-targeting agents that can simultaneously modulate several key signaling pathways, potentially offering broader efficacy and overcoming drug resistance. nih.gov The quinazoline scaffold is an excellent starting point for developing such agents, for example, by creating dual inhibitors of EGFR and other targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Histone Deacetylases (HDACs). ekb.eg This is typically achieved by appending a second pharmacophore to the quinazoline core via a flexible linker.

For instance, creating a dual EGFR/HDAC inhibitor involves linking the 4-anilinoquinazoline moiety (the EGFR inhibitor) to a zinc-binding group, such as an N-hydroxyheptanamide (characteristic of HDAC inhibitors), through an appropriate side chain. nih.govresearchgate.net The side chain modification is critical for enabling the molecule to engage two distinct biological targets.

Linker Length and Flexibility in Binding to Multiple Pockets

The success of a multi-target inhibitor heavily relies on the design of the linker connecting the different pharmacophoric units. The linker's length, rigidity, and chemical composition must be optimized to allow each part of the molecule to adopt the correct conformation to bind to its respective target site without introducing steric hindrance or excessive entropic penalty. nih.govembopress.org

Studies on dual-acting inhibitors have shown that linker length directly impacts biological activity. For some dual EGFR/HER2 inhibitors, a four-carbon alkyl chain was found to be the optimal length for the highest inhibitory activity. mdpi.com In the context of dual EGFR/HDAC inhibitors, longer, more flexible linkers are often required to bridge the distance between the EGFR ATP pocket and the active site of the HDAC enzyme. nih.gov A flexible linker allows the molecule to span the distance and orient the zinc-binding group correctly within the HDAC catalytic channel. nih.gov

Table 2: Influence of Linker Length on Dual HDAC/Kinase Inhibitory Activity This table is a representative example illustrating the principle that linker length is a critical parameter in the design of dual inhibitors.

| Compound | Linker (n=number of CH₂ units) | HDAC IC₅₀ (nM) | Kinase IC₅₀ (nM) |

|---|---|---|---|

| 6 | n=4 | 150 | 85 |

| 7 | n=5 | 75 | 50 |

| 8 | n=6 | 25 | 48 |

| 9 | n=7 | 40 | 70 |

Pharmacophore Elucidation for Dual/Multi-Target Inhibition

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. mdpi.comajol.info For dual-target inhibitors, pharmacophore models are developed by merging the key features required for inhibiting each individual target. mdpi.com

A pharmacophore for a dual EGFR/HDAC inhibitor would typically combine:

Features for EGFR Inhibition : An aromatic ring system with a hydrogen bond acceptor (the quinazoline N-1) to interact with the hinge region, and a hydrophobic group (the 3-ethynylphenyl moiety) to occupy the nearby hydrophobic pocket. mdpi.com

Features for HDAC Inhibition : A zinc-binding group (e.g., hydroxamic acid), a hydrophobic linker of appropriate length, and a "cap" group (in this case, the quinazoline scaffold itself) that interacts with residues at the rim of the HDAC active site. researchgate.net

By identifying compounds that satisfy this combined pharmacophore, researchers can screen virtual libraries or guide the rational design of novel dual-acting molecules.

Computational Approaches to SAR Derivation

Modern drug discovery heavily relies on computational methods to accelerate the design-synthesize-test cycle and to gain deeper insights into SAR. jbclinpharm.orgresearchgate.net For quinazoline-based inhibitors, several in silico techniques are routinely employed.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the 3D properties of molecules with their biological activities. frontiersin.orgjbclinpharm.org These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, thereby guiding the design of more potent analogues. nih.gov

Molecular docking is another indispensable tool that predicts how a ligand binds within the three-dimensional structure of its target protein. mdpi.commdpi.com Docking studies for quinazoline inhibitors can confirm the key hydrogen bonding interaction with the hinge region's methionine, rationalize the role of the 3-ethynylphenyl group in binding to a hydrophobic pocket, and explain the impact of various substituents on binding affinity. brieflands.comjapsonline.com These simulations provide a structural basis for observed SAR and help in the rational design of new derivatives with improved binding characteristics. nih.gov

Ligand-Based and Structure-Based Design Strategies

The design of this compound and its analogs has been significantly influenced by both ligand-based and structure-based drug design strategies. These approaches leverage information from known active molecules and the three-dimensional structure of the target protein, respectively, to guide the design of more potent and selective inhibitors.

Ligand-Based Design: In the absence of a high-resolution crystal structure of the target protein, ligand-based methods are invaluable. These strategies are predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities. A key technique in this area is Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govatlantis-press.com QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govatlantis-press.com For quinazoline derivatives, 2D-QSAR and 3D-QSAR studies have been instrumental in identifying key molecular descriptors that influence their inhibitory potency against targets like the Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.org These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. nih.gov

Another powerful ligand-based technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By analyzing a set of active quinazoline derivatives, a common pharmacophore model can be generated. ugm.ac.idresearchgate.net This model serves as a 3D query to screen virtual compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active. researchgate.netnih.gov This approach has been successfully used to identify novel EGFR inhibitors with low nanomolar activity. bilecik.edu.tr

Structure-Based Design: When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. nih.gov Molecular docking is a primary technique in SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand to its target protein. ugm.ac.idijcce.ac.ir For 4-anilinoquinazoline derivatives, docking studies have provided critical insights into their binding mode within the ATP-binding site of kinases like EGFR. ijcce.ac.irresearchgate.net These studies have revealed the importance of hydrogen bond interactions between the quinazoline core and key amino acid residues in the hinge region of the kinase, such as Met793. researchgate.netnih.gov

The design strategy for many 4-anilinoquinazoline derivatives has been guided by their binding mode. nih.gov For instance, the aniline moiety at the C4 position of the quinazoline ring is known to be a crucial element for activity. nih.gov Structure-activity relationship studies have demonstrated that substitutions on this aniline ring can significantly impact the inhibitory potency and selectivity of the compounds. nih.gov Furthermore, modifications at the C6 and C7 positions of the quinazoline core have been explored to enhance interactions with the solvent-exposed region of the binding pocket. nih.gov

The table below summarizes key findings from various design and SAR studies on quinazoline derivatives, which are applicable to understanding the design principles of this compound.

| Design Strategy | Key Findings | Reference Compounds |

| QSAR | Identified molecular descriptors correlating with inhibitory activity. | Quinazoline Derivatives |

| Pharmacophore Modeling | Developed 3D models of essential functional groups for activity. | Quinazoline/Quinoline Derivatives |

| Molecular Docking | Predicted binding modes and identified key interactions in the ATP-binding site. | 4-Anilinoquinazolines |

| SAR Studies | Modifications at C4 (aniline ring) and C6/C7 positions of the quinazoline core influence potency and selectivity. | 4-Anilinoquinazoline Derivatives |

Machine Learning and AI Applications in SAR Analysis (Conceptual)

The vast and complex datasets generated from SAR studies are increasingly being analyzed using machine learning (ML) and artificial intelligence (AI) to accelerate the drug discovery process. While specific applications to this compound are not yet widely published, the conceptual framework for their use in this context is well-established and holds significant promise.

Conceptually, ML algorithms can be trained on large datasets of kinase inhibitors and their corresponding biological activities to build predictive models. These models can then be used to:

Predict the activity of novel compounds: By learning the complex relationships between chemical structures and biological activity, ML models can predict the potency of virtual compounds, allowing for the efficient screening of vast chemical libraries.

Identify key structural features: ML models can help elucidate the subtle and non-linear relationships within SAR data, highlighting the molecular fragments or properties that are most critical for activity. This can provide medicinal chemists with valuable insights for lead optimization.

De novo drug design: Generative AI models can be employed to design entirely new molecules with desired properties. These models, trained on the principles of chemical structure and biological activity, can propose novel quinazoline derivatives that are predicted to have high potency and selectivity.

Optimize ADMET properties: Beyond just biological activity, ML models can be trained to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This allows for the early-stage filtering of compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

The application of AI and ML in kinase inhibitor development is a rapidly evolving field. As more data becomes available for compounds like this compound and its analogs, these computational approaches are expected to play an increasingly important role in the rational design of the next generation of targeted therapies.

Pre Clinical Efficacy Studies: in Vitro and in Vivo Non Human Models

In Vitro Cellular Efficacy Studies

In the controlled environment of laboratory cell cultures, 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol has demonstrated potent effects against various cancer cell lines. These studies are crucial for elucidating the fundamental mechanisms of its anti-tumor activity.

The compound exhibits significant anti-proliferative activity across a range of cancer cell types, effectively inhibiting their growth and proliferation. This activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%.

Studies have documented its efficacy in Non-Small Cell Lung Cancer (NSCLC), pancreatic, and colon cancer cell lines. For instance, in the A549 NSCLC cell line, the IC50 value was determined to be approximately 23 μmol/L. nih.gov In other NSCLC lines like H1299, the IC50 was predicted to be 65 μM. researchgate.net The compound has also shown potent activity against pancreatic cancer cells, with the BxPC-3 cell line being particularly sensitive, showing an IC50 value of 1.26 μM. researchgate.net Furthermore, its ability to inhibit the proliferation of DiFi human colon tumor cells has been noted. cancer-research-network.com

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | A549 | ~23 | nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | H1299 | ~65 | researchgate.net |

| Pancreatic Cancer | BxPC-3 | 1.26 | researchgate.net |

| Pancreatic Cancer | AsPc-1 | 5.8 | researchgate.net |

| Epidermoid Cancer | A-431 (Parental) | 1.67 | aacrjournals.org |

| Epidermoid Cancer | A-431 (Resistant Pool 1) | 17.6 | aacrjournals.org |

| Epidermoid Cancer | A-431 (Resistant Pool 2) | 13.2 | aacrjournals.org |

A key mechanism behind the compound's anti-proliferative effect is its ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle.

Treatment with this compound has been shown to induce apoptosis in human hepatocellular carcinoma (HCC) cells (Huh-7 and HepG2) and NSCLC cells. nih.gov In A549 lung cancer cells, this pro-apoptotic effect is mediated by an increase in intracellular reactive oxygen species (ROS), which in turn activates the JNK signaling pathway. nih.gov This activation leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.gov

In addition to triggering apoptosis, the compound causes a dose-dependent arrest of the cell cycle at the G1/S checkpoint. cancer-research-network.comnih.gov This has been observed in drug-sensitive lung adenocarcinoma cell lines (H3255 and PC-9), where treatment led to an increase in the proportion of cells in the G1 phase and a decrease in the S phase proportion. researchgate.net This G1 arrest prevents cancer cells from replicating their DNA and proceeding with division. cancer-research-network.com

The compound's impact extends to inhibiting the migration and invasion of cancer cells, processes that are fundamental to metastasis. This is partly achieved by influencing the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells acquire migratory and invasive properties.

Research has established a link between EMT and acquired resistance to this compound. nih.gov NSCLC cell lines developed to be resistant to the compound (HCC4006ER) acquire a mesenchymal phenotype, characterized by the downregulation of epithelial markers like E-cadherin and an increase in mesenchymal markers such as Vimentin. nih.govnih.gov These resistant cells demonstrate an increased capacity for migration and invasion compared to their sensitive parental cells. nih.govresearchgate.net Conversely, inducing EMT in sensitive parental cells can lead to moderate resistance to the compound, highlighting the critical role of this pathway. nih.gov

The molecular action of this compound is characterized by its effect on specific cellular biomarkers, most notably the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).

The compound functions as an EGFR tyrosine kinase inhibitor, blocking the receptor's autophosphorylation by competing with ATP at the intracellular domain. cancer-research-network.com This inhibition of receptor phosphorylation is a primary mechanism, blocking downstream signaling pathways that drive cell proliferation and survival. cancer-research-network.comspandidos-publications.com Studies in head and neck cancer cells show that it effectively suppresses phosphorylation at key sites like Tyr1068, though resistance can be associated with irresponsive phosphorylation at other sites like Tyr992. nih.gov

Regarding histone acetylation, while the compound itself does not appear to be a direct modulator, it has been shown to work synergistically with histone deacetylase (HDAC) inhibitors. In combination therapy, it can enhance the panobinostat-induced acetylation of histone H3 in NSCLC cells, suggesting a role in modulating chromatin structure and gene expression when used with other agents. researchgate.netnih.gov

The efficacy of this compound can be significantly enhanced when used in combination with other chemotherapeutic agents. Numerous in vitro studies have demonstrated synergistic or additive effects.

A notable example is its combination with gemcitabine (B846). This pairing has shown synergistic anti-proliferative effects in HCC and pancreatic cancer cells. nih.govspandidos-publications.com Importantly, this synergy is maintained even in cancer cells that have developed resistance to this compound as a single agent. aacrjournals.org In A-431 epidermoid cancer cells and their resistant derivatives, the combination index (CI) was well below 1.0 (0.68 in parental cells, 0.56-0.69 in resistant pools), indicating strong synergy. aacrjournals.org The combination leads to a substantial increase in apoptotic cells. aacrjournals.org

In Vivo Efficacy in Non-Human Xenograft Models

The anti-tumor activity observed in vitro has been successfully translated into non-human, in vivo models. In these studies, human cancer cells are implanted into immunocompromised mice, forming tumors (xenografts) that can be treated to assess the drug's efficacy in a more complex biological system.

In NSCLC xenograft models (H460a and A549), monotherapy with this compound resulted in dose-dependent tumor growth inhibition, with rates as high as 71% and 93%, respectively. nih.gov Combination therapy with agents like gemcitabine or cisplatin (B142131) in these models led to even more significant tumor growth inhibition and partial tumor regressions. nih.gov Even in xenograft models derived from erlotinib-resistant NSCLC cells (EBC-1 and HCC827TR3), combining the compound with chemotherapy resulted in significantly greater antitumor activity compared to the chemotherapy agent alone. spandidos-publications.com

Similar success has been observed in pancreatic cancer xenografts. In a BxPC-3 model, the compound significantly inhibited tumor growth, with a growth inhibition rate of 74.5% at the end of the study. nih.gov In a KRAS-mutated pancreatic cancer model (HPAC), the combination of this compound and gemcitabine led to a significant inhibition of tumor growth compared to either agent used as a monotherapy. spandidos-publications.com

| Cancer Type | Xenograft Model | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| NSCLC | H460a | Monotherapy | 71% tumor growth inhibition | nih.gov |

| NSCLC | A549 | Monotherapy | 93% tumor growth inhibition | nih.gov |

| NSCLC | A549 | Combination with Gemcitabine | >100% tumor growth inhibition (partial regressions) | nih.gov |

| NSCLC (Resistant) | HCC827TR3 | Combination with Docetaxel (B913) | Significantly higher antitumor activity than monotherapy | spandidos-publications.com |

| Pancreatic Cancer | BxPC-3 | Monotherapy | 74.5% tumor growth inhibition rate | nih.gov |

| Pancreatic Cancer | HPAC | Combination with Gemcitabine | Significant tumor growth inhibition compared to monotherapy | spandidos-publications.com |

Tumor Growth Inhibition in Various Cancer Xenograft Models (e.g., mouse xenografts)

No data from studies investigating the effect of this compound on tumor growth inhibition in cancer xenograft models are available in the reviewed literature.

Tumor Regression and Necrosis Observations in Animal Models

There are no published observations detailing tumor regression or necrosis in animal models treated with this compound.

Pharmacodynamic Biomarker Modulation in Animal Tissues

Information regarding the modulation of pharmacodynamic biomarkers in animal tissues following administration of this compound is not available in the current body of scientific literature.

Combinatorial Animal Studies with Other Therapeutic Agents

No preclinical studies evaluating this compound in combination with other therapeutic agents in animal models have been found.

It is important to note that while research exists for structurally similar quinazoline-based kinase inhibitors, the strict focus of this article is solely on the specified compound. The absence of information indicates that this particular molecule may be a novel or less-studied agent for which preclinical data has not been publicly disseminated.

Computational and Biophysical Characterization

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. globalresearchonline.net For 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol, docking simulations are primarily used to model its interaction within the ATP-binding site of the EGFR kinase domain.

Docking studies on the 4-anilinoquinazoline (B1210976) scaffold, the core structure of OSI-420 and Erlotinib (B232), consistently predict a favorable binding energy within the EGFR active site. nih.govnih.gov The binding mode is analogous to that of the parent drug Erlotinib. The quinazoline (B50416) core acts as a scaffold, positioning the 3-ethynylphenylamino group to make critical interactions.

The ethynyl (B1212043) group at the meta-position of the aniline (B41778) ring projects into a hydrophobic pocket within the ATP binding site, a feature known to enhance potency. The molecule adopts a specific conformation that maximizes favorable interactions, leading to a strong predicted binding affinity, which is consistent with its known inhibitory activity. nih.gov

The stability of the ligand-receptor complex is dictated by a network of interactions. For the 4-anilinoquinazoline class of inhibitors, including by strong inference this compound, these interactions are well-characterized. frontiersin.orgamazonaws.com

Hydrogen Bonding: A crucial hydrogen bond is consistently observed between the N1 atom of the quinazoline ring and the backbone amide group of a key methionine residue (Met793) in the hinge region of the EGFR kinase domain. This interaction is considered an anchor for this class of inhibitors. longdom.org

Hydrophobic Interactions: The anilino-ethynylphenyl portion of the molecule is involved in extensive hydrophobic and van der Waals interactions with nonpolar residues in the active site. Residues such as Leucine 718, Valine 726, Alanine 743, and Leucine 844 form a hydrophobic pocket that accommodates the substituted phenyl ring. nih.govcumhuriyet.edu.tr

Table 1: Predicted Key Residue Interactions for this compound with EGFR

| Interaction Type | Key Amino Acid Residues (EGFR) | Interacting Moiety of Ligand |

| Hydrogen Bonding | Met793 (Hinge Region) | Quinazoline N1 Atom |

| Hydrophobic Contacts | Leu718, Val726, Ala743, Leu844 | 3-Ethynylphenyl Ring |

| Gatekeeper Interaction | Thr790 | Proximity to the quinazoline core |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, offering a view of the dynamic behavior and stability of the ligand-protein complex. nih.govnih.gov

For inhibitors related to this compound, MD simulations typically confirm the stability of the binding pose predicted by molecular docking. nih.govnih.gov Calculations of the root-mean-square deviation (RMSD) of the ligand and protein backbone over simulation times often show minimal fluctuation, indicating a stable complex. nih.gov These simulations validate that the key hydrogen bond with Met793 and the hydrophobic interactions are maintained throughout the simulation, underscoring their importance for the compound's inhibitory function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline-based EGFR inhibitors, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. frontiersin.orgnih.gov

These models generate 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to enhance or diminish biological activity. nih.gov

Steric Fields: Contour maps might indicate that bulky substituents are favored in certain regions, such as the hydrophobic pocket accommodating the ethynylphenyl group, as larger groups can maximize van der Waals contacts.

Electrostatic Fields: Maps may highlight areas where electropositive or electronegative potentials are favorable. For instance, an electronegative potential is favored near the hydrogen-bond-accepting N1 atom of the quinazoline ring.

Hydrophobic Fields: These maps typically show that hydrophobic character is highly favorable in the regions occupied by the substituted aniline ring, confirming the importance of interactions with the hydrophobic pocket of the EGFR active site. nih.gov

While a specific QSAR model developed with this compound as a training set compound is not available, general models for this chemical class consistently validate the structural features present in the molecule as being critical for high-potency EGFR inhibition. frontiersin.orgacs.org

Development of Predictive Models for Compound Potency

Predictive modeling plays a crucial role in the rational design and optimization of potent kinase inhibitors like this compound. Quantitative Structure-Activity Relationship (QSAR) models, in particular, are instrumental in elucidating the relationship between the chemical structure and biological activity of a series of compounds.

One such 2D-QSAR analysis was conducted on a series of 31 quinazoline derivatives with inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). acs.orgnih.gov This study utilized principal component analysis (PCA) and multiple linear regression (MLR) to develop a predictive model. acs.orgnih.gov The statistical significance of the developed model is highlighted by the following parameters:

| Statistical Parameter | Value |

| R² | 0.745 |

| R²_adj | 0.723 |

| MSE | 0.061 |

| R²_test | 0.941 |

| Q²_cv | 0.669 |

These statistical values indicate a robust model with good predictive capability. acs.orgnih.gov The high R² value suggests a strong correlation between the descriptors and the biological activity, while the high R²_test value demonstrates the model's ability to accurately predict the potency of external test set compounds. acs.orgnih.gov Furthermore, the cross-validated correlation coefficient (Q²_cv) underscores the model's internal consistency and predictive power. acs.orgnih.gov Such models are valuable tools for designing new quinazoline-based EGFR inhibitors with potentially enhanced potency. acs.orgnih.gov

Another QSAR study on quinazoline derivatives as EGFR-Tyrosine Kinase (EGFR-TK) inhibitors resulted in a predictive equation with a correlation coefficient (r) of 0.896 and a coefficient of determination (r²) of 0.803, indicating a strong relationship between the selected physicochemical parameters and the inhibitory activity. atlantis-press.comresearchgate.net

Identification of Physiochemical Descriptors Correlating with Activity

The biological activity of this compound and related quinazoline derivatives is significantly influenced by a variety of physicochemical properties. QSAR studies have identified several key descriptors that correlate with their inhibitory potency against EGFR-TK.

A study on quinazoline derivatives identified the following physicochemical properties as being crucial for their activity as EGFR-TK inhibitors:

Topological Polar Surface Area (TPSA): This descriptor relates to the compound's polarity and its ability to form hydrogen bonds, which is critical for drug-receptor interactions.

Partition Coefficient (LogP): Representing the lipophilicity of the molecule, LogP influences its ability to cross cell membranes and reach its target.

Globularity (Glob): This descriptor provides insight into the molecule's three-dimensional shape and steric properties.

Molar Refractivity (MR): Related to the volume and polarizability of the molecule, MR can influence binding affinity. atlantis-press.comresearchgate.net

The following table presents some of the key physicochemical properties of this compound, which is also known as erlotinib:

| Physicochemical Descriptor | Value | Reference |

| Molecular Weight ( g/mol ) | 393.43 | spandidos-publications.com |

| TPSA (Ų) | 75 | nih.gov |

| cLogP | 4.0 | spandidos-publications.com |

| H-bond Acceptors | 7 | nih.gov |

| H-bond Donors | 2 | nih.gov |

| Rotatable Bonds | 10 | nih.gov |

These descriptors are crucial in determining the compound's pharmacokinetic and pharmacodynamic properties. For instance, TPSA and the number of hydrogen bond donors and acceptors are key factors in membrane permeability and bioavailability. spandidos-publications.comnih.gov The lipophilicity, as indicated by cLogP, plays a significant role in the compound's ability to access the ATP-binding pocket of the EGFR kinase domain. nih.gov

In Silico Prediction of Potential Off-Targets and Selectivity

While this compound is a potent inhibitor of EGFR, in silico methods are valuable for predicting potential off-target interactions, which can contribute to both therapeutic efficacy and adverse effects. Understanding the selectivity profile of a compound is crucial for its development as a safe and effective therapeutic agent.

A computational study aimed at identifying potential off-targets of erlotinib was conducted by mining a database of docked protein-ligand complexes. nih.gov This approach identified several potential off-target kinases by searching for complexes with a computed score better than that of erlotinib bound to its primary target, EGFR. nih.gov

Some of the predicted off-target kinases for erlotinib include:

Mitogen-activated protein kinase (MAPK) pathway kinases

Cell cycle-related kinases

Apoptosis-related kinases

Janus kinase (JAK) signaling pathway kinases

Toll-like receptor (TLR) signaling pathway kinases nih.gov

Further experimental validation using a chemical proteomics approach in pancreatic ductal adenocarcinoma (PDAC) cells confirmed that erlotinib should be considered a multikinase inhibitor. nih.gov This study identified six protein kinases that bind to erlotinib with similar or higher affinity than EGFR. nih.gov

The following table lists some of the identified off-targets for erlotinib and their dissociation constants (Kd), indicating the binding affinity:

| Off-Target Kinase | Kd (µM) |

| Ripk2 | 0.155 |

| EGFR | 0.323 |

Advanced Methodologies and Analytical Techniques in Research

Chromatographic Methods for Purification and Analysis (e.g., HPLC, LCMS)

Chromatographic techniques are indispensable for the purification and analysis of synthesized 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol, ensuring the high purity required for biological assays and structural studies. High-Performance Liquid Chromatography (HPLC) is a primary tool for both purification and quality control. While specific operational parameters for this exact compound are proprietary to the developing laboratories, typical methodologies for quinazoline (B50416) derivatives involve reversed-phase columns (e.g., C18) with gradient elution systems. These systems often employ a mobile phase consisting of acetonitrile (B52724) and water, frequently with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. The stability of quinazoline derivatives in solution, a critical factor for the reliability of biochemical studies, has been successfully monitored using HPLC. For instance, the homogeneity of similar compounds in a 0.2% DMSO medium has been confirmed for up to 96 hours using a reversed-phase RP-18 system with acetonitrile-based eluents.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a rapid and sensitive method for identifying and quantifying the compound in complex mixtures. This technique is particularly useful during synthesis to monitor reaction progress and identify byproducts.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS)

The precise molecular structure of this compound is unequivocally confirmed through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule, allowing for the definitive assignment of its complex architecture.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high accuracy, which in turn confirms its elemental composition. For instance, the HRMS data for a similar quinazoline derivative, N,2-diphenylquinazolin-4-amine, showed a calculated m/z for [M+H]⁺ of 328.1450 and a found value of 328.1440, demonstrating the precision of this technique in confirming the molecular formula.

Biochemical Assays for Enzyme Inhibition and Activity

Biochemical assays are fundamental to understanding the mechanism of action of this compound, particularly its potent inhibitory effect on EGFR tyrosine kinase.

The inhibitory potency of this compound is quantified through enzyme kinetic studies, which determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For novel quinazolinone derivatives, IC50 values against EGFR tyrosine kinase have been reported in the nanomolar range, indicating high potency. For example, a related compound, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibited an IC50 value of 1.37 nM against EGFR-TK. These studies are critical for structure-activity relationship (SAR) analysis, guiding the design of even more effective inhibitors.